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Compound of Interest

Compound Name: 3-(2-Methylphenoxy)propylamine

Cat. No.: B1306394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the norepinephrine reuptake inhibition

properties of three prominent phenoxypropylamine analogs: atomoxetine, reboxetine, and

fluoxetine. The information presented is supported by experimental data to facilitate informed

decisions in research and drug development.

Quantitative Data on Monoamine Transporter
Inhibition
The following table summarizes the in vitro binding affinities (Ki values) of atomoxetine,

reboxetine, and fluoxetine for the human norepinephrine transporter (NET), serotonin

transporter (SERT), and dopamine transporter (DAT). A lower Ki value indicates a higher

binding affinity. This data is crucial for understanding the potency and selectivity of these

compounds.
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Compound
Norepinephrin
e Transporter
(NET) Ki (nM)

Serotonin
Transporter
(SERT) Ki (nM)

Dopamine
Transporter
(DAT) Ki (nM)

NET/SERT
Selectivity
Ratio

Atomoxetine 5[1][2][3] 77[1][2][3] 1451[1][2][3] 15.4

Reboxetine 1.1 134 >10,000 121.8

Fluoxetine 298 1.0 2160 0.003

Note: The NET/SERT selectivity ratio is calculated as (Ki SERT / Ki NET). A higher ratio

indicates greater selectivity for the norepinephrine transporter over the serotonin transporter.

Experimental Protocols
The data presented in this guide are primarily derived from two key experimental

methodologies: in vitro radioligand binding assays and in vivo microdialysis.

In Vitro Radioligand Binding Assay for Determining
Transporter Affinity (Ki)
This assay quantifies the affinity of a compound for a specific transporter protein.

Objective: To determine the inhibitor constant (Ki) of test compounds at the human

norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters.

Methodology:

Transporter Source: Clonal cell lines (such as HEK293 cells) stably transfected with and

expressing the respective human transporter proteins (hNET, hSERT, or hDAT) are used.[1]

[3] Membranes from these cells are prepared for the binding assay.

Radioligand: A specific radiolabeled ligand that binds with high affinity to the transporter of

interest is used. For the norepinephrine transporter, [3H]nisoxetine is a commonly used

radioligand.[4]

Competitive Binding: The assay is performed in a competitive binding format. A fixed

concentration of the radioligand is incubated with the cell membranes in the presence of
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varying concentrations of the unlabeled test compound (e.g., atomoxetine, reboxetine, or

fluoxetine).

Incubation: The mixture is incubated to allow the binding to reach equilibrium. Incubation is

typically carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90

minutes).[4]

Separation of Bound and Free Radioligand: After incubation, the bound radioligand is

separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration

through glass fiber filters. The filters trap the cell membranes with the bound radioligand.[4]

Quantification: The amount of radioactivity trapped on the filters is measured using a liquid

scintillation counter.

Data Analysis: The data is used to generate a competition curve, from which the IC50 value

(the concentration of the test compound that inhibits 50% of the specific binding of the

radioligand) is determined. The Ki value is then calculated from the IC50 value using the

Cheng-Prusoff equation, which also takes into account the concentration and affinity of the

radioligand.

Workflow for Radioligand Binding Assay:
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Prepare cell membranes expressing the target transporter

Incubate membranes, radioligand, and test compound

Prepare radioligand ([3H]nisoxetine for NET) Prepare serial dilutions of the test compound

Separate bound and free radioligand via filtration

Quantify radioactivity of bound ligand

Calculate IC50 and Ki values

Surgical implantation of a guide cannula into the brain

Insertion of the microdialysis probe

Perfusion with artificial cerebrospinal fluid (aCSF)

Collection of dialysate containing extracellular norepinephrine

Analysis of norepinephrine concentration by HPLC-ED

Administration of the test compound
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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